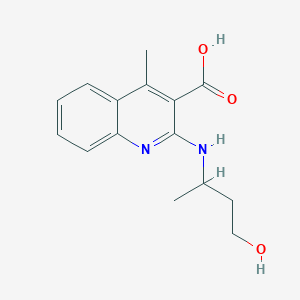
2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid, also known as HMS-001, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to exhibit promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
科学的研究の応用
2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer activity by inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid has been shown to exhibit anti-inflammatory activity by reducing the production of inflammatory cytokines. Furthermore, 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用機序
The mechanism of action of 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid is not fully understood. However, it has been proposed that 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid exerts its therapeutic effects by modulating various signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. In addition, 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid has been shown to reduce the production of inflammatory cytokines by inhibiting the NF-κB pathway. Furthermore, 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid in lab experiments is its high purity and high yield. This allows for accurate and reproducible results. In addition, 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid has been shown to exhibit low toxicity in various cell lines and animal models, making it a safe compound to use in lab experiments. However, one of the limitations of using 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.
将来の方向性
There are several future directions for the study of 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid. One direction is to further investigate its mechanism of action and identify its molecular targets. This will provide a better understanding of how 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid exerts its therapeutic effects and may lead to the development of more potent and selective analogs. Another direction is to investigate the efficacy of 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid in animal models of cancer, inflammation, and neurodegenerative disorders. This will provide valuable preclinical data for the development of clinical trials. Finally, the development of new synthesis methods for 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid may lead to the production of larger quantities of the compound, which will facilitate its use in lab experiments and clinical trials.
Conclusion:
In conclusion, 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid is a novel compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Its high purity and low toxicity make it a safe and effective compound to use in lab experiments. Further research is needed to fully understand its mechanism of action and identify its molecular targets. However, the potential therapeutic applications of 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid make it a promising candidate for the development of new drugs.
合成法
The synthesis of 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid involves the condensation of 2-(4-hydroxybutan-2-ylamino)-4-methylquinoline-3-carbaldehyde with an amine, followed by reduction with sodium borohydride. The resulting compound is then purified using column chromatography to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of 2-(4-Hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid.
特性
IUPAC Name |
2-(4-hydroxybutan-2-ylamino)-4-methylquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-9(7-8-18)16-14-13(15(19)20)10(2)11-5-3-4-6-12(11)17-14/h3-6,9,18H,7-8H2,1-2H3,(H,16,17)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOUNZGQROGHWAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=CC=CC=C12)NC(C)CCO)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Difluoro-2-(2-fluorophenyl)-1-[8-(2,2,2-trifluoroacetyl)-4,8-diazatricyclo[5.2.2.02,6]undecan-4-yl]ethanone](/img/structure/B7430107.png)
![3-oxo-N-[2-(3-oxo-1,4-benzoxazin-4-yl)ethyl]cyclopentane-1-carboxamide](/img/structure/B7430111.png)
![N'-(1,2,3,4,5,6,7,7a-octahydroindol-3a-ylmethyl)-N-[2-(6-oxopyridazin-1-yl)ethyl]oxamide](/img/structure/B7430112.png)
![tert-butyl 3-[4-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholine-4-carbonyl]-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B7430125.png)
![3-Nitro-4-[3-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]-2,3-dihydroindol-1-yl]benzamide](/img/structure/B7430131.png)
![1-[4-(Furan-2-carbonyl)piperazin-1-yl]-2-[4-(4-methyl-2-oxo-1,3-oxazolidin-4-yl)piperidin-1-yl]ethane-1,2-dione](/img/structure/B7430137.png)
![3-(1-Bicyclo[4.1.0]heptanylmethylamino)propanoic acid](/img/structure/B7430160.png)
![4-[3-[[1-[4-(Furan-2-carbonyl)piperazin-1-yl]-1-oxopropan-2-yl]amino]phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B7430167.png)
![N-[1-(3-fluoropyrazin-2-yl)-2-methylpiperidin-4-yl]-2-(furan-3-yl)-1,3-thiazole-4-carboxamide](/img/structure/B7430172.png)
![2-[2-[Ethyl-(1-methylpyrazol-4-yl)amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7430179.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)-[(3,4-difluorophenyl)methyl]amino]acetate](/img/structure/B7430192.png)
![1-[3-[3-(1H-imidazol-2-yl)phenyl]phenyl]sulfonyl-4-methylpiperazine](/img/structure/B7430197.png)
![ethyl 2-[[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylate](/img/structure/B7430204.png)
![methyl 2-[(2-cyclopropyl-6-oxo-1H-pyrimidine-4-carbonyl)amino]-3-methoxypropanoate](/img/structure/B7430216.png)